molecular formula C21H18N2O6 B2357212 2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923217-25-8

2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No. B2357212
CAS RN: 923217-25-8
M. Wt: 394.383
InChI Key: ONADGTGFTFCWCV-UHFFFAOYSA-N
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Description

The compound “2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one” is a complex organic molecule. It contains a furochromenone group, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals and functional materials .

Scientific Research Applications

Sensor Development

Sequential colorimetric recognition of Cu2+ and CN− ions in aqueous solutions has been achieved using a similar asymmetric coumarin-conjugated compound. This sensor exhibits a color change from yellow to orange upon Cu2+ detection and can further interact with CN− ions, showcasing a practical application for environmental monitoring and chemical analysis (Jo et al., 2014).

Synthetic Methodologies

A novel synthetic approach for substituted furo[3,2-c]chromen-4-ones has been developed, involving a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions. This method facilitates the production of compounds with potential biomedical applications, illustrating the versatility of these chemical frameworks in organic synthesis (Zhou et al., 2013).

Biological Activities

The antibacterial effects of 4-hydroxy-chromen-2-one derivatives have been studied, revealing significant bacteriostatic and bactericidal activities against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This research highlights the potential of coumarin derivatives in the development of new antimicrobial agents (Behrami & Dobroshi, 2019).

Material Science

Coumarin derivatives have also been explored for their utility in material sciences, such as in the development of novel polystyrene-supported catalysts for organic reactions, showcasing their potential in green chemistry and sustainable processes (Alonzi et al., 2014).

properties

IUPAC Name

2-(2-methoxyethylamino)-8-methyl-3-(2-nitrophenyl)furo[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-12-7-8-16-14(11-12)19-18(21(24)28-16)17(20(29-19)22-9-10-27-2)13-5-3-4-6-15(13)23(25)26/h3-8,11,22H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONADGTGFTFCWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=CC=C4[N+](=O)[O-])NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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